2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-9(8-14)13-7-10-2-3-12-11(6-10)4-5-15-12/h2-3,6,9,13-14H,4-5,7-8H2,1H3 |
InChI Key |
ZPBWOKDMTZENQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Preparation Methods
Starting from Benzofuran Precursors
The synthesis begins with benzofuran derivatives, which are functionalized through halogenation, coupling, and reduction steps:
Halogenation : Selective iodination or bromination at the 2-position of benzofuran is achieved using electrophilic halogenating agents (e.g., iodine or bromine in acetic acid or other polar solvents). This step is crucial for subsequent cross-coupling reactions.
Sonogashira Coupling : The halogenated benzofuran undergoes Pd-catalyzed Sonogashira coupling with terminal alkynes, often using PdCl₂(PPh₃)₂ as the catalyst, to introduce alkyne functionalities at specific positions.
Cyclization and Functionalization : The alkyne intermediates are cyclized via Pd-catalyzed carbonylative cyclization or other palladium-mediated methods to form benzofuran rings with diverse substituents.
Functional Group Transformations
Protection and Deprotection : MOM (methoxymethyl) or other protecting groups are employed to shield hydroxyl groups during coupling steps, followed by deprotection using oxalic acid or DIBAL (diisobutylaluminum hydride) to reveal free hydroxyl groups.
Hydrolysis and Reduction : Ester groups are reduced to alcohols using DIBAL or LiAlH₄, completing the formation of the propanol backbone attached to the benzofuran moiety.
Final Amination
- Amination : The amino group is introduced via reductive amination or Mannich-type reactions, where benzofuran derivatives react with appropriate amines under mild conditions, often employing formaldehyde or similar reagents to form the N-alkylated amino derivatives.
One-Pot Multi-Component and Cyclization Strategies
Recent advances have introduced one-pot procedures that streamline the synthesis:
Iron(III)-Catalyzed Arylation & Copper(I)-Catalyzed Cyclization : This approach allows for the activation of aromatic rings and subsequent cyclization to form benzofuran rings, followed by amino-functionalization in a single reaction vessel.
Application to Propanol Derivatives : By employing primary or secondary alcohols with benzofuran precursors, these methods facilitate the formation of the target compound with high regioselectivity and minimal overoxidation.
Advantages of One-Pot Methods:
- Reduced reaction steps and purification processes
- High regioselectivity and yield (56-72%)
- Compatibility with electron-rich aryl systems and primary/secondary alcohols
- Minimal byproduct formation, especially benzofuran byproducts
Natural Product-Inspired Synthetic Routes
The synthesis of complex natural products such as (+)-obtusafuran demonstrates the utility of benzofuran-based intermediates:
Enantioselective Hydrogenation : Starting from phenylacetic acid derivatives, enantioselective hydrogenation using Noyori-type catalysts produces chiral secondary alcohols, which are then functionalized into benzofuran derivatives.
Sequential Coupling and Cyclization : These intermediates undergo Stille coupling, protection/deprotection, and cyclization steps to afford the target benzofuran amino alcohols.
Key Reaction Conditions and Catalysts
| Reaction Step | Catalyst/Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Halogenation | Iodine, acetic acid | Reflux | Selective at C-2 position |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, base | 50-80°C | High efficiency, regioselectivity |
| Cyclization | Pd-catalyzed carbonylation | 60-80°C, CO atmosphere | Produces benzofuran core |
| Deprotection | Oxalic acid, DIBAL | Room temp to mild heating | Complete removal of protecting groups |
| Reduction | LiAlH₄ or DIBAL | Reflux in THF | Converts esters to alcohols |
| Amination | Formaldehyde, amines | Mild heating | Formation of amino derivatives |
Research Discoveries and Data Tables
Recent research emphasizes the importance of regioselectivity and functional group tolerance:
| Study | Key Findings | Yield Range | Notable Conditions |
|---|---|---|---|
| Zhang et al. (2023) | Pd-catalyzed cyclization for benzofuran synthesis | 77-92% | CO atmosphere, protected phenols |
| Chen & Weisel (2022) | Enantioselective synthesis of natural benzofuran derivatives | 48-64% | Chiral hydrogenation catalysts |
| Recent Advances (2024) | One-pot iron(III)/copper(I) methods | 56-72% | Mild oxidative conditions |
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Oxidation Products: Ketones, oxides
Reduction Products: Alcohols, amines
Substitution Products: Halides, alkyl derivatives
Scientific Research Applications
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol, with the CAS No. 1157337-37-5, is a chemical compound with a molecular weight of 207.27 . This compound contains a benzofuran moiety and is related to amino alcohols.
Chemical Properties
While specific case studies and comprehensive data tables for this compound are not available in the search results, related compounds and the properties of the benzofuran structure can provide insights into potential applications.
Potential Applications
- Synthesis of Complex Molecules: this compound can be used as a building block in the synthesis of more complex molecules.
- Therapeutic Applications: Research suggests potential therapeutic applications in treating various diseases due to its biological activity.
- Material Development: This compound may be utilized in the development of new materials and chemical processes.
Reactions
- Oxidation: This compound can undergo oxidation to form corresponding oxides, utilizing oxidizing agents such as potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert it into different reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often involving halogens or nucleophiles as reagents.
Structural Analogs
Several compounds share structural similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3-Dihydro-1-benzofuran-5-methanol | Benzofuran structure with hydroxymethyl group | Exhibits different solubility properties |
| 1-(2,3-Dihydro-1-benzofuran-5-methyl)amine | Benzofuran structure with methyl substitution | Potentially different pharmacokinetics |
| 4-(benzyl)-piperazine derivatives | Piperazine ring with benzyl substitution | Known for fatty acid amide hydrolase modulation |
The benzofuran core structure is a recognized scaffold in drug discovery, which makes the compound valuable for medicinal chemistry research and development.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound’s closest analogs vary in core scaffolds, substituents, and functional groups, influencing their biological activity and physicochemical properties. Key comparisons include:
3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474)
- Molecular Formula : C₁₉H₂₀ClN₅O
- Molecular Weight : 381.85 g/mol
- Functional Groups: Pyrimidine ring, amino alcohol, chlorophenyl substituent.
- Key Differences :
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Functional Groups : Dihydrobenzofuran core, ketone substituent.
- Key Differences: Lacks the amino alcohol group, reducing hydrogen-bonding capacity. The ketone group may decrease solubility compared to the target compound’s polar propanol moiety .
3-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxybenzofuran]-5-yl]propyl beta-D-glucopyranoside
Physicochemical Properties
*Estimated based on structural features.
Biological Activity
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol, identified by its CAS number 1157337-37-5, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 207.27 g/mol. The compound features a benzofuran structure, which is often associated with various biological activities.
Neuroprotective Effects
Research has indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. A study highlighted the neuroprotective effects of similar compounds against head injuries in mice, suggesting that such compounds can inhibit lipid peroxidation and scavenge free radicals effectively . This activity is crucial in developing treatments for neurodegenerative diseases and traumatic brain injuries.
Antioxidant Properties
The antioxidant capacity of this compound has been linked to its ability to protect cells from oxidative stress. It has been shown to inhibit lipid peroxidation in vitro, which is a significant factor in cellular damage and aging processes .
Case Studies
- Neuroprotection : In a controlled study on mice, a related benzofuran compound was administered to assess its protective effects against induced head trauma. The results indicated a marked reduction in neuronal damage and improved recovery outcomes compared to control groups .
- Antioxidant Evaluation : A comparative analysis involving multiple benzofuran derivatives showed that those with structural similarities to this compound exhibited enhanced antioxidant activity. The study utilized ex vivo models to measure lipid peroxidation inhibition .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol, and how can enantiomeric purity be optimized?
- Answer : A multi-step approach is typically employed, starting with functionalization of the benzofuran core. For example, the 5-position of 2,3-dihydrobenzofuran can be brominated, followed by nucleophilic substitution with methylamine. Coupling to a propanol derivative may require protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) to prevent side reactions. Enantiomeric purity can be achieved via chiral resolution using preparative HPLC with polysaccharide-based columns or asymmetric catalysis (e.g., Jacobsen epoxidation for precursor intermediates) . Challenges include steric hindrance during coupling and racemization under acidic/basic conditions.
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- NMR : - and -NMR can confirm connectivity, with NOESY used to establish spatial proximity of the benzofuran and propanol moieties.
- X-ray crystallography : Critical for absolute stereochemistry determination, particularly if the compound crystallizes in a chiral space group.
- Chiral HPLC : Validate enantiopurity using validated methods (e.g., Chiralpak AD-H column with hexane:isopropanol mobile phase) .
Q. What are the primary metabolic pathways and degradation products of this compound under physiological conditions?
- Findings : In vitro studies using liver microsomes suggest oxidation of the propanol hydroxyl to a ketone (via alcohol dehydrogenase) and N-demethylation of the benzofuran-linked amine (via cytochrome P450 enzymes). Major degradation products include 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-one and des-methyl analogs, identified via LC-MS/MS .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Strategies :
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution to identify discrepancies in exposure levels.
- Metabolite screening : Active metabolites (e.g., oxidized derivatives) may explain in vivo efficacy not observed in vitro .
- Target engagement assays : Use CRISPR-engineered cell lines to validate receptor binding specificity and off-target effects.
Q. What computational approaches predict the compound’s physicochemical properties and ADMET profile?
- Methods :
- LogP prediction : Tools like MarvinSketch or ACD/Labs estimate LogP (~2.5), indicating moderate hydrophobicity.
- Molecular dynamics simulations : Assess membrane permeability (e.g., PAMPA assay correlation) and protein-ligand stability (e.g., binding to GPCRs) .
- ADMET prediction : SwissADME or ADMETLab 2.0 evaluate hepatic clearance, CYP inhibition, and hERG liability.
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Case study : The (R)-enantiomer shows 10-fold higher affinity for serotonin receptors than the (S)-form, as demonstrated by radioligand binding assays. Docking studies (AutoDock Vina) reveal hydrogen bonding between the propanol hydroxyl and Thr194 in the receptor’s active site, which is sterically hindered in the (S)-configuration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across cell-based assays?
- Root cause analysis :
- Cell line variability : Receptor expression levels (e.g., HEK293 vs. CHO cells) impact potency. Validate using isogenic lines.
- Assay conditions : Serum protein binding (e.g., albumin) reduces free compound concentration. Use serum-free media or adjust EC calculations .
Reference Table: Key Properties and Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
